Cas no 888214-21-9 (2-Bromo-1-iodo-3-methylbenzene)

2-Bromo-1-iodo-3-methylbenzene structure
888214-21-9 structure
Product Name:2-Bromo-1-iodo-3-methylbenzene
Numero CAS:888214-21-9
MF:C7H6BrI
MW:296.931013584137
MDL:MFCD11977389
CID:706890
PubChem ID:50998158
Update Time:2024-10-26

2-Bromo-1-iodo-3-methylbenzene Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene,2-bromo-1-iodo-3-methyl-
    • 2-Bromo-1-iodo-3-methylbenzene
    • 2-Bromo-3-iodotoluene
    • KEGQEFDADWTVBG-UHFFFAOYSA-N
    • AS03370
    • 2-bromanyl-1-iodanyl-3-methyl-benzene
    • AK172621
    • A842949
    • 2-Bromo-1-iodo-3-methylbenzene (ACI)
    • DTXSID80679253
    • EN300-379043
    • AKOS015835168
    • CS-D0263
    • AS-46280
    • SCHEMBL2227474
    • SY078067
    • CL9287
    • MFCD11977389
    • 888214-21-9
    • MDL: MFCD11977389
    • Inchi: 1S/C7H6BrI/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3
    • Chiave InChI: KEGQEFDADWTVBG-UHFFFAOYSA-N
    • Sorrisi: BrC1C(C)=CC=CC=1I

Proprietà calcolate

  • Massa esatta: 295.87
  • Massa monoisotopica: 295.87
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 0
  • Complessità: 94.9
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0
  • XLogP3: 3.6

2-Bromo-1-iodo-3-methylbenzene Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B897735-1g
2-Bromo-1-iodo-3-methylbenzene
888214-21-9 95%
1g
1,210.50 2021-05-17
TRC
B625505-10mg
2-Bromo-3-iodotoluene
888214-21-9
10mg
$ 50.00 2022-06-07
TRC
B625505-50mg
2-Bromo-3-iodotoluene
888214-21-9
50mg
$ 115.00 2022-06-07
TRC
B625505-100mg
2-Bromo-3-iodotoluene
888214-21-9
100mg
$ 185.00 2022-06-07
ChemScence
CS-D0263-100mg
2-Bromo-1-iodo-3-methylbenzene
888214-21-9 99.62%
100mg
$44.0 2022-04-26
ChemScence
CS-D0263-250mg
2-Bromo-1-iodo-3-methylbenzene
888214-21-9 99.62%
250mg
$69.0 2022-04-26
ChemScence
CS-D0263-1g
2-Bromo-1-iodo-3-methylbenzene
888214-21-9 99.62%
1g
$148.0 2022-04-26
ChemScence
CS-D0263-5g
2-Bromo-1-iodo-3-methylbenzene
888214-21-9 99.62%
5g
$410.0 2022-04-26
ChemScence
CS-D0263-25g
2-Bromo-1-iodo-3-methylbenzene
888214-21-9 99.62%
25g
$1350.0 2022-04-26
Fluorochem
038627-250mg
2-Bromo-3-iodotoluene
888214-21-9 98%
250mg
£71.00 2022-02-28

2-Bromo-1-iodo-3-methylbenzene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Dimethyl sulfoxide ,  Water ;  2 h, 50 °C; cooled
1.2 Reagents: Sodium nitrite ;  1 h, cooled
1.3 Reagents: Sodium iodide ;  1 h, rt
1.4 Reagents: Sodium bisulfite Solvents: Water ;  rt
Riferimento
Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo
OuYang, Yiqiang; Gao, Jian; Zhao, Lei; Lu, Junfeng; Zhong, Haiqing; et al, Journal of Medicinal Chemistry, 2021, 64(11), 7646-7666

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 20 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C; 60 min, 0 °C
1.3 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  0 °C
Riferimento
Gold(I)-Catalyzed Cascade Cyclization Reactions of Allenynes for the Synthesis of Fused Cyclopropanes and Acenaphthenes
Ikeuchi, Takaya; Inuki, Shinsuke ; Oishi, Shinya ; Ohno, Hiroaki, Angewandte Chemie, 2019, 58(23), 7792-7796

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ;  0 °C; 5 min, 0 °C
1.2 Reagents: NanO 2 ;  0 °C; 20 min, 0 °C
1.3 Reagents: Potassium iodide Catalysts: Cuprous iodide ;  0 °C; 4 h, rt
1.4 Reagents: Sodium thiosulfate ;  rt
Riferimento
Molecular hybridization used to design and synthesize neo-tanshinlactone derivatives as PD-1/PD-L1 inhibitors
Zhang, Menghan; Liu, Jianmin; Wang, Yue; Wang, Ping; Morris-Natschke, Susan; et al, Bioorganic & Medicinal Chemistry, 2022, 54,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  30 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  3 h, 60 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
Enantioselective Synthesis of 6/5-Spirosilafluorenes by Asymmetric Ring Expansion of 4/5-Spirosilafluorenes with Alkynes
Chen, Hua; Zhang, Haixia; Du, Huimin; Kuang, Yuzhong; Pang, Qinjiao; et al, Organic Letters, 2023, 25(9), 1558-1563

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  0 °C
1.2 Reagents: Sodium nitrate Solvents: Water ;  30 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  1 h, rt
1.4 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Riferimento
Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint
Konieczny, Magdalena ; Musielak, Bogdan ; Kocik, Justyna ; Skalniak, Lukasz ; Sala, Dominik ; et al, Journal of Medicinal Chemistry, 2020, 63(19), 11271-11285

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Silica ,  Bromine Solvents: Chloroform ;  rt
1.2 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  10 °C
1.3 Reagents: Potassium iodide ;  10 °C; 10 °C → 80 °C
Riferimento
Synthesis of 1-(2-ethynyl-6-methylphenyl)- and 1-(2-ethynyl-6-methoxyphenyl)-naphthalene and their cyclization
Storch, Jan; Cermak, Jan; Karban, Jindrich, Tetrahedron Letters, 2007, 48(38), 6814-6816

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Acetonitrile ,  Dichloromethane ;  rt
1.2 Reagents: Water
Riferimento
Carbocation Catalyzed Bromination of Alkyl Arenes, a Chemoselective sp3 vs. sp2 C-H functionalization.
Ni, Shengjun; El Remaily, Mahmoud Abd El Aleem Ali Ali; Franzen, Johan, Advanced Synthesis & Catalysis, 2018, 360(21), 4197-4204

2-Bromo-1-iodo-3-methylbenzene Raw materials

2-Bromo-1-iodo-3-methylbenzene Preparation Products

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司